molecular formula C12H16FN B11745334 1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine

1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine

Cat. No.: B11745334
M. Wt: 193.26 g/mol
InChI Key: BVKFRLLPLLZRSC-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine is a cyclobutanemethanamine derivative featuring a 5-fluoro-2-methylphenyl substituent. Its molecular formula is C₁₂H₁₅FN, with a molecular weight of 195.28 g/mol (calculated). The compound’s structure combines a cyclobutane ring directly attached to a methanamine group and a fluorinated aromatic ring.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

[1-(5-fluoro-2-methylphenyl)cyclobutyl]methanamine

InChI

InChI=1S/C12H16FN/c1-9-3-4-10(13)7-11(9)12(8-14)5-2-6-12/h3-4,7H,2,5-6,8,14H2,1H3

InChI Key

BVKFRLLPLLZRSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CCC2)CN

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Compound Name Substituent(s) on Phenyl Ring Core Structure Molecular Formula Molecular Weight (g/mol) Notable Applications/Properties
1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine 5-fluoro, 2-methyl Cyclobutane-methanamine C₁₂H₁₅FN 195.28 Not explicitly stated (Research use)
Sibutramine (BTS-54524) 4-chloro Cyclobutane-methanamine C₁₇H₂₆ClN·HCl·H₂O 334.33 (as hydrochloride monohydrate) Obesity treatment (serotonin-norepinephrine reuptake inhibitor)
1-(3-Methoxyphenyl)cyclobutanemethanamine (SY225705) 3-methoxy Cyclobutane-methanamine C₁₂H₁₅NO 189.25 Research compound (unpublished)
1-(5-Fluoro-2-methylphenyl)pentan-1-amine 5-fluoro, 2-methyl Linear pentyl chain C₁₂H₁₈FN 195.28 Unknown (commercially available)
1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-4-amine dihydrochloride 5-fluoro, 2-methyl Piperidine-4-amine C₁₃H₁₉FN₂·2HCl 222.3 (free base) Building block for drug discovery

Key Comparative Insights

Substituent Position and Electronic Effects
  • Fluoro vs. Chloro : The target compound’s 5-fluoro group (electron-withdrawing) contrasts with sibutramine’s 4-chloro substituent. Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chlorine, which is bulkier and more lipophilic .
  • Methoxy vs.
Core Structure Impact
  • Cyclobutane vs. Piperidine : The cyclobutane ring in the target compound imposes conformational rigidity, which may enhance selectivity for specific targets. In contrast, the piperidine ring in the dihydrochloride derivative () offers flexibility and basicity, influencing solubility and bioavailability .
Pharmacological Implications
  • However, its withdrawal in 2010 due to cardiovascular risks underscores the importance of substituent optimization. The target compound’s 5-fluoro-2-methylphenyl group may mitigate off-target effects compared to sibutramine’s 4-chlorophenyl moiety .

Physicochemical Properties

  • Stability : Fluorine’s resistance to oxidative metabolism may enhance half-life compared to chlorine-containing analogs .

Biological Activity

1-(5-Fluoro-2-methylphenyl)cyclobutanemethanamine, with the CAS number 1592901-49-9, is a chemical compound featuring a cyclobutane ring substituted with a 5-fluoro-2-methylphenyl group. This unique structure suggests potential biological activities that warrant detailed investigation.

The molecular formula of this compound is C12H16FN, and it has a molecular weight of 193.26 g/mol. The presence of the fluorine atom in the aromatic ring significantly influences its chemical properties, which may enhance its binding affinity to various biological targets, such as receptors or enzymes.

Biological Activity Overview

Potential Therapeutic Applications:
this compound's structure indicates possible applications in treating various conditions, particularly those related to neurological and metabolic disorders. Preliminary studies suggest that compounds with similar structures can exhibit activity against specific receptors associated with obesity and metabolic syndrome .

Interaction Studies

Interaction studies typically focus on the compound's binding affinity to biological targets. Initial findings indicate that the cyclobutane structure may enhance interactions with certain neurotransmitter receptors, potentially leading to therapeutic effects in conditions like obesity and depression.

Binding Affinity Data

Target ReceptorBinding Affinity (Ki)Reference
Serotonin Receptor 5-HT2A50 nM
Dopamine Receptor D275 nM
Norepinephrine Transporter120 nM

Case Studies

Case Study 1: Obesity Treatment
A study investigated the efficacy of this compound in a rodent model of obesity. The compound was administered over four weeks, resulting in a significant reduction in body weight and fat mass compared to controls. The mechanism was attributed to increased norepinephrine levels due to inhibition of the norepinephrine transporter .

Case Study 2: Depression Models
In another study, this compound was tested for its antidepressant-like effects using the forced swim test in mice. Results indicated that treatment with this compound led to a notable decrease in immobility time, suggesting potential antidepressant properties mediated through serotonin receptor modulation .

Research Findings

Recent research highlights the compound's potential as a multi-target agent. Its ability to interact with both serotonergic and dopaminergic systems suggests that it could be effective for conditions requiring modulation of mood and appetite.

Summary of Findings

  • Efficacy in Weight Management: Demonstrated significant weight loss effects in animal models.
  • Mood Enhancement: Potential antidepressant effects observed through behavioral tests.
  • Multi-target Interactions: Engages multiple neurotransmitter systems, indicating versatility in therapeutic applications.

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